iFSP1

Übersicht

Beschreibung

iFSP1 is a potent, selective, and glutathione-independent inhibitor of ferroptosis suppressor protein 1 (FSP1/AIFM2) with an EC50 of 103 nM . It selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . Solutions of iFSP1 are unstable and should be freshly prepared .

Chemical Reactions Analysis

iFSP1 selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . The mechanism of this reaction involves the inhibition of FSP1, a key determinant of ferroptosis vulnerability .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of iFSP1 Applications in Scientific Research

Cancer Therapy Enhancement

iFSP1: plays a significant role in the modulation of ferroptosis , a type of cell death, in cancer cells. By targeting iFSP1, researchers can enhance the effectiveness of various cancer therapies, including chemotherapy, radiotherapy, targeted therapy, and immunotherapy . The inhibition of iFSP1 can sensitize cancer cells to treatment, potentially overcoming therapy resistance.

Regulation of Ferroptosis in Neurodegenerative Diseases

Ferroptosis has been implicated in neurodegenerative diseases due to its association with oxidative stress and iron metabolism. iFSP1’s role in regulating ferroptosis makes it a potential therapeutic target for conditions like Alzheimer’s and Parkinson’s disease , where mitigating oxidative damage could be beneficial .

Cardiovascular Disease Modulation

The antioxidant properties of iFSP1 suggest its utility in cardiovascular diseases, where oxidative stress is a known contributing factor. By controlling ferroptosis through iFSP1 modulation, it may be possible to reduce the progression of diseases such as atherosclerosis .

Acute Organ Injury Prevention

In the context of acute organ injury, such as kidney or liver failure , the regulation of ferroptosis through iFSP1 can be crucial. Preventing cell death in these scenarios can improve patient outcomes and reduce the severity of organ damage .

Drug Development and Screening

iFSP1 inhibitors have been identified as potential drug candidates. The development of these inhibitors can lead to new treatments that specifically target the ferroptosis pathway, offering a novel approach to treating various diseases .

Understanding Ferroptosis Mechanisms

iFSP1 is integral to understanding the complex mechanisms of ferroptosis. By studying iFSP1, researchers can uncover new insights into how ferroptosis is regulated and how it contributes to disease pathology .

Biomarker for Disease Progression

Due to its central role in ferroptosis, iFSP1 could serve as a biomarker for the progression of diseases where ferroptosis is involved. Monitoring iFSP1 levels could provide valuable information about disease status and response to treatment .

Aging and Longevity Research

Ferroptosis is also linked to the aging process. iFSP1’s involvement in regulating oxidative stress suggests that it could be a target for research into aging and longevity, potentially leading to interventions that slow down the aging process .

Wirkmechanismus

Target of Action

The primary target of iFSP1 is the Ferroptosis Suppressor Protein-1 (FSP1) . FSP1 is a key determinant of ferroptosis vulnerability and has been considered an attractive drug target for cancer therapy . Ferroptosis is characterized by the iron-dependent oxidative destruction of cellular membranes .

Mode of Action

Instead, it triggers the subcellular relocalization of FSP1 in a process known as phase separation . This is a physical phenomenon in cells similar to the separation of oil and water .

Biochemical Pathways

The action of iFSP1 affects the FSP1 pathway , which plays a significant role in inhibiting ferroptosis . FSP1 promotes ferroptosis resistance in cancer by generating the antioxidant form of coenzyme Q10 (CoQ) . By inhibiting FSP1, iFSP1 sensitizes cancer cells to ferroptosis .

Pharmacokinetics

The team performed a screening campaign in cells, followed by DMPK (“drug metabolism and pharmacokinetics”) validation studies . These efforts eventually led to the identification of iFSP1 as a novel class of compounds that sensitize many human cancer cells to ferroptosis and attenuate tumor growth in vivo .

Result of Action

iFSP1 strongly inhibited tumor growth in vivo with distinct condensates of FSP1 in tumor tissue . This proposes a new concept to combat tumors by promoting phase separation of FSP1 and ferroptosis .

Action Environment

The efficacy of iFSP1 can be influenced by the environment of the cancer cells. Certain malignant cancer cells acquire an intrinsic vulnerability to ferroptosis during de-differentiation or metabolic rewiring . Therefore, the action, efficacy, and stability of iFSP1 can be influenced by these environmental factors within the cancer cells .

Eigenschaften

IUPAC Name |

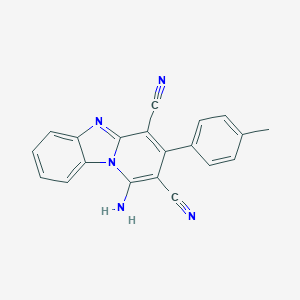

1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNESYDFRCQEEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |

CAS RN |

150651-39-1 | |

| Record name | 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3a,5,5-Pentamethyl-3a,5,8,9-tetrahydro-3H-2,6-dioxa-7a,9a-diaza-cyclopenta[f]azulene-1,7-dione](/img/structure/B394582.png)

![Naphthalen-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B394584.png)

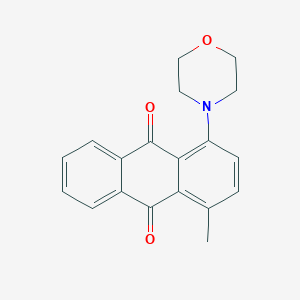

![3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B394586.png)

![2,8-Dimethyl-5-(2-naphthoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394590.png)

![N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B394592.png)

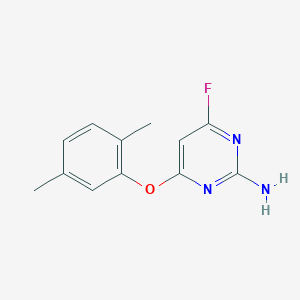

![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B394593.png)

![4-bromo-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B394595.png)

![2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394598.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B394599.png)

![N-(1-naphthyl)-5-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]pentanamide](/img/structure/B394600.png)

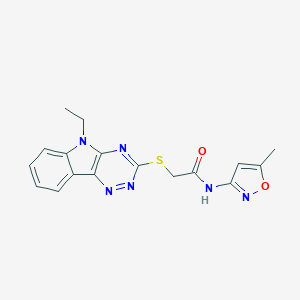

![N-(5-methyl-3-isoxazolyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B394602.png)